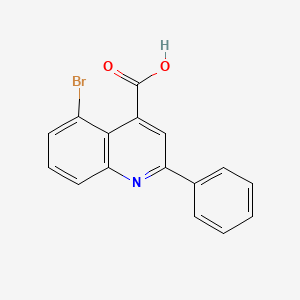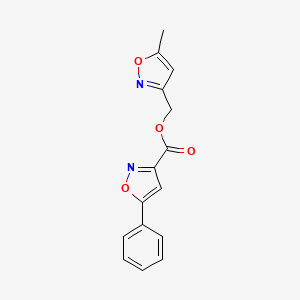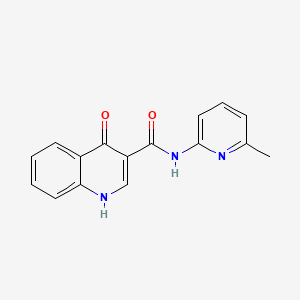![molecular formula C9H10N2O4S B2402683 3-[(3-氨基甲酰噻吩-2-基)氨基甲酰]丙酸 CAS No. 590376-36-6](/img/structure/B2402683.png)
3-[(3-氨基甲酰噻吩-2-基)氨基甲酰]丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid is an organic compound with the molecular formula C9H10N2O4S and a molecular weight of 242.25 g/mol. This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and two carbamoyl groups attached to the propanoic acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
科学研究应用
3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes, such as hypoxia-inducible factor (HIF) prolyl hydroxylase domain enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to hypoxia and anemia.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid typically involves the reaction of thiophene derivatives with carbamoylating agents under controlled conditions. One common method includes the reaction of 3-aminothiophene-2-carboxamide with a suitable propanoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for 3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance production efficiency.
化学反应分析
Types of Reactions
3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamoyl groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Amino derivatives of the compound
Substitution: Halogenated or nitrated derivatives of the compound
作用机制
The mechanism of action of 3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes. For example, it has been studied as an inhibitor of HIF prolyl hydroxylase domain enzymes, which play a crucial role in the regulation of the hypoxia-inducible factor pathway . By inhibiting these enzymes, the compound can stabilize HIF-α subunits, leading to increased expression of genes involved in adaptive responses to hypoxia.
相似化合物的比较
Similar Compounds
3-carbamoylpropanoic acid: A simpler analog without the thiophene ring, used as an intermediate in organic synthesis.
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the propanoic acid moiety, used in the synthesis of various heterocyclic compounds.
Uniqueness
3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid is unique due to the combination of the thiophene ring and the carbamoyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research in multiple scientific disciplines.
属性
IUPAC Name |
4-[(3-carbamoylthiophen-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c10-8(15)5-3-4-16-9(5)11-6(12)1-2-7(13)14/h3-4H,1-2H2,(H2,10,15)(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDRFBNTQZATID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2402601.png)
![4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B2402602.png)

![6-Tert-butyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2402605.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2402608.png)

![2-({5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2402611.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2402613.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2402616.png)
![2-(1,2-benzoxazol-3-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2402617.png)
![4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol](/img/structure/B2402618.png)

